![molecular formula C17H11NO5S3 B254648 N-acetyl-N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)-2-thiophenesulfonamide](/img/structure/B254648.png)
N-acetyl-N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)-2-thiophenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-acetyl-N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)-2-thiophenesulfonamide, commonly known as ONO-2506, is a small molecular inhibitor that has been used in scientific research for its potential therapeutic benefits. This compound has been found to have a wide range of biochemical and physiological effects, making it a valuable tool in various laboratory experiments.
Wirkmechanismus
ONO-2506 works by inhibiting the activity of MMPs and uPA, which are involved in tumor growth and metastasis. MMPs are enzymes that degrade the extracellular matrix, allowing cancer cells to invade and metastasize. uPA is an enzyme that activates plasminogen, leading to the degradation of the extracellular matrix. By inhibiting the activity of these enzymes, ONO-2506 can prevent tumor growth and metastasis.
Biochemical and Physiological Effects:
ONO-2506 has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of MMPs and uPA, which are involved in tumor growth and metastasis. It has also been found to have anti-inflammatory properties, which can reduce inflammation in various diseases. Additionally, ONO-2506 has been found to have anti-angiogenic properties, which can prevent the formation of new blood vessels that are necessary for tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
ONO-2506 has several advantages for lab experiments. It is a small molecular inhibitor that can be easily synthesized and used in various assays. It has been found to have a wide range of biochemical and physiological effects, making it a valuable tool in various laboratory experiments. However, one limitation of ONO-2506 is that it can be difficult to work with due to its low solubility in water.
Zukünftige Richtungen
There are several future directions for ONO-2506 research. One potential application is in the treatment of cancer. ONO-2506 has been found to inhibit the activity of MMPs and uPA, which are involved in tumor growth and metastasis. Additionally, ONO-2506 has been found to have anti-angiogenic properties, which can prevent the formation of new blood vessels that are necessary for tumor growth. Another potential application is in the treatment of inflammatory diseases. ONO-2506 has been found to have anti-inflammatory properties, which can reduce inflammation in various diseases. Finally, ONO-2506 can be further optimized to improve its solubility in water and increase its efficacy as a therapeutic agent.
In conclusion, ONO-2506 is a small molecular inhibitor that has been used in scientific research for its potential therapeutic benefits. This compound has been found to have a wide range of biochemical and physiological effects, making it a valuable tool in various laboratory experiments. Further research is needed to fully understand the potential applications of ONO-2506 in the treatment of cancer and inflammatory diseases.
Synthesemethoden
ONO-2506 can be synthesized using a multi-step process that involves the reaction of 2-naphthol and 2-mercaptobenzothiazole to form 2-oxonaphtho[2,1-d][1,3]oxazole. This compound is then reacted with acetic anhydride to form N-acetyl-2-oxonaphtho[2,1-d][1,3]oxazole. Finally, this compound is reacted with 2-thiophenesulfonyl chloride to form ONO-2506.
Wissenschaftliche Forschungsanwendungen
ONO-2506 has been used in various scientific research studies due to its potential therapeutic benefits. This compound has been found to have anti-inflammatory, anti-tumor, and anti-angiogenic properties. It has also been found to inhibit the activity of enzymes such as matrix metalloproteinases (MMPs) and urokinase-type plasminogen activator (uPA), which are involved in tumor growth and metastasis.
Eigenschaften
Produktname |
N-acetyl-N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)-2-thiophenesulfonamide |
---|---|
Molekularformel |
C17H11NO5S3 |
Molekulargewicht |
405.5 g/mol |
IUPAC-Name |
N-(2-oxobenzo[g][1,3]benzoxathiol-5-yl)-N-thiophen-2-ylsulfonylacetamide |
InChI |
InChI=1S/C17H11NO5S3/c1-10(19)18(26(21,22)15-7-4-8-24-15)13-9-14-16(23-17(20)25-14)12-6-3-2-5-11(12)13/h2-9H,1H3 |
InChI-Schlüssel |
AFPGUQFMGGOUKL-UHFFFAOYSA-N |
SMILES |
CC(=O)N(C1=CC2=C(C3=CC=CC=C31)OC(=O)S2)S(=O)(=O)C4=CC=CS4 |
Kanonische SMILES |
CC(=O)N(C1=CC2=C(C3=CC=CC=C31)OC(=O)S2)S(=O)(=O)C4=CC=CS4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.